

Phenyl thiocyanate chemical properties and reactions

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Chemical Properties and Reactions of Phenyl Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and reactivity of **phenyl thiocyanate** (PhSCN), an important organosulfur compound. Its unique electronic structure and the reactivity of the thiocyanate functional group make it a versatile building block in organic synthesis and a subject of interest in medicinal chemistry.

Chemical and Physical Properties

Phenyl thiocyanate is a colorless to pale yellow liquid at room temperature with a characteristic pungent odor.[1][2] It is an organic compound featuring a phenyl group attached to the sulfur atom of a thiocyanate (-SCN) group.[3] It is isomeric with phenyl isothiocyanate (PhNCS), where the phenyl group is attached to the nitrogen atom.[3]

Quantitative Data Summary

The key physical and chemical properties of **phenyl thiocyanate** are summarized in the table below for easy reference and comparison.



| Property | Value | References |
|--------------------------|--|------------|
| Molecular Formula | C7H5NS | [4] |
| Molecular Weight | 135.19 g/mol | [1][4][5] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Melting Point | -14 °C (259.15 K) | [1] |
| Boiling Point | 242 °C (515.15 K) | [1] |
| Density | 1.157 g/cm ³ | [1] |
| Refractive Index (n20/D) | 1.6515 | [6] |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol, acetone, and chloroform. | [1][2][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **phenyl thiocyanate**.

- 1 H NMR (CDCl₃, 90 MHz): Chemical shifts are observed in the aromatic region, typically between δ 7.07 and 7.45 ppm, corresponding to the phenyl protons.[5]
- ¹³C NMR (CDCl³, 25.16 MHz): Key chemical shifts include those for the aromatic carbons and the thiocyanate carbon. Observed shifts are at approximately 135.44, 131.14, 129.43, 127.48, and 125.57 ppm.[5]
- Infrared (IR) Spectroscopy: A characteristic strong and sharp absorption band for the C≡N triple bond of the thiocyanate group is observed in the region of 2160-2175 cm⁻¹.
- Mass Spectrometry (MS): The molecular ion peak (M+) is observed at an m/z corresponding to its molecular weight, 135.[5]

Synthesis of Phenyl Thiocyanate



Several synthetic routes are available for the preparation of **phenyl thiocyanate**. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Sandmeyer-type Reaction

A traditional and reliable method for synthesizing aryl thiocyanates is the Sandmeyer reaction. [3] This involves the diazotization of aniline followed by reaction with a thiocyanate salt, typically in the presence of a copper(I) catalyst.[3][7]

Caption: Sandmeyer reaction pathway for **phenyl thiocyanate** synthesis.

From Aryl Halides

Nucleophilic aromatic substitution of an activated aryl halide with a thiocyanate salt can also yield **phenyl thiocyanate**, although this method is generally limited to substrates with electron-withdrawing groups ortho or para to the leaving group.

Thiocyanation of Aromatic Compounds

Direct thiocyanation of electron-rich aromatic compounds can be achieved using thiocyanogen, (SCN)₂, or other thiocyanating agents.[3][8] This electrophilic substitution reaction is favored for activated aromatic substrates like phenols and anilines.[8]

Chemical Reactions of Phenyl Thiocyanate

The thiocyanate group is a versatile functional group that participates in a variety of chemical transformations.

Nucleophilic Substitution

The sulfur atom in **phenyl thiocyanate** is susceptible to attack by nucleophiles. However, a more common reaction is nucleophilic attack at the cyano carbon, leading to displacement of the phenylthiolate leaving group. Theoretical studies have explored the energetics of nucleophilic displacement at the cyano carbon, sulfur atom, and the aryl carbon.

Reduction



Phenyl thiocyanate can be reduced to benzenethiol (thiophenol). This transformation can be accomplished using various reducing agents, such as lithium aluminum hydride or metal-acid combinations like zinc and hydrochloric acid.[9][10] The reduction of organic thiocyanates to the corresponding mercaptans is a synthetically useful reaction.[9]

Oxidation

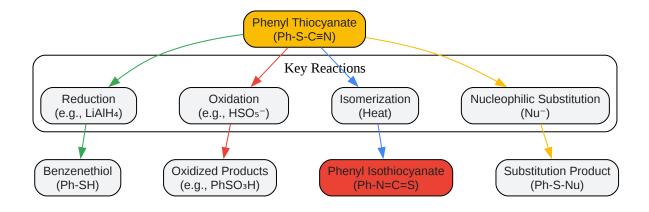
Oxidation of the thiocyanate group can lead to various products depending on the oxidant and reaction conditions. For instance, oxidation of the thiocyanate ion with peroxomonosulfate has been studied in detail, proceeding through a hypothiocyanite intermediate.[11]

Isomerization to Phenyl Isothiocyanate

Under certain conditions, particularly at elevated temperatures, **phenyl thiocyanate** can isomerize to the more thermodynamically stable phenyl isothiocyanate (Ph-N=C=S).[3] This rearrangement is an important consideration in reactions involving thiocyanates.

Cycloaddition Reactions

While the C≡N triple bond of **phenyl thiocyanate** is not typically involved in cycloaddition reactions, its isomer, phenyl isothiocyanate, readily participates in such reactions. For example, it can undergo [2+2] cycloaddition with various double bonds.[12][13] The reactivity of phenyl isothiocyanate with nucleophiles like amines to form thioureas is also a key reaction.[14]



Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. CAS 103-72-0: Phenyl isothiocyanate | CymitQuimica [cymitquimica.com]
- 3. Organic thiocyanates Wikipedia [en.wikipedia.org]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Phenyl Isothiocyanate | C7H5NS | CID 7673 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phenyl isothiocyanate reagent grade, 98 103-72-0 [sigmaaldrich.com]
- 7. Formation of Phenyl Thiocyanate and Phenyl Isothiocyanate in the Resction of Benzenediazonium Sulfate, Cupric Ion and Thiocyanate Ion [jstage.jst.go.jp]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US3129262A Reduction of organic thiocyanates Google Patents [patents.google.com]
- 10. Solved When phenyl isothiocyanate, C6H5N=C=S, is reduced | Chegg.com [chegg.com]
- 11. Detailed kinetics and mechanism of the oxidation of thiocyanate ion (SCN-) by peroxomonosulfate ion (HSO5(-)). Formation and subsequent oxidation of hypothiocyanite ion (OSCN-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. nbinno.com [nbinno.com]
- To cite this document: BenchChem. [Phenyl thiocyanate chemical properties and reactions].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1265560#phenyl-thiocyanate-chemical-properties-and-reactions]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com